Lipophilicity (LogP) Comparison: Phenylethyl vs. Phenyl and Benzyl Analogs
The calculated partition coefficient (LogP) for 5-(2-phenylethyl)cyclohexane-1,3-dione is 2.5575 [1]. This value indicates significantly higher lipophilicity compared to its closest structural analogs: 5-phenylcyclohexane-1,3-dione (LogP = 2.0923) [2] and 5-benzylcyclohexane-1,3-dione (LogP = 2.1674) [3]. The quantified difference in LogP ranges from +0.39 to +0.47 units, representing a substantial increase in hydrophobicity.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.5575 |
| Comparator Or Baseline | 5-phenylcyclohexane-1,3-dione (LogP = 2.0923); 5-benzylcyclohexane-1,3-dione (LogP = 2.1674) |
| Quantified Difference | +0.4652 log units vs. phenyl analog; +0.3901 log units vs. benzyl analog |
| Conditions | Calculated property (XLogP3-AA) using standard computational methods. |
Why This Matters
Higher LogP alters membrane permeability and solubility profiles, making this compound a distinct choice for applications requiring increased hydrophobic character, such as in certain agrochemical or medicinal chemistry campaigns.
- [1] molbase. 5-(2-phenylethyl)cyclohexane-1,3-dione. Compound Information. LogP: 2.5575. View Source
- [2] molbase. 5-phenylcyclohexane-1,3-dione. Compound Information. LogP: 2.0923. View Source
- [3] yybyy. 5-benzylcyclohexane-1,3-dione. Compound Information. Logp: 2.1674. View Source
